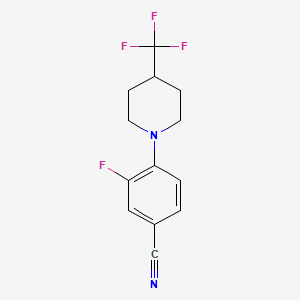

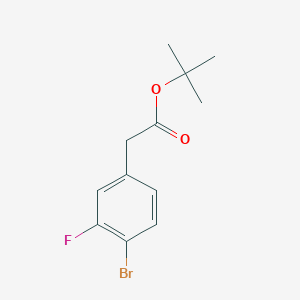

![molecular formula C22H29FN3O9P B12077851 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PSI-7976 is a diastereoisomer of PSI-7851, a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7976 is known for its potent inhibition of hepatitis C virus (HCV) RNA replication . It is closely related to sofosbuvir, another diastereoisomer of PSI-7851, which has been widely used in the treatment of HCV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PSI-7976 involves the preparation of the cytidine nucleoside analog PSI-6130, which is then converted to its corresponding 5′-triphosphate and uridine metabolite . The key steps include the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . PSI-7851, a mixture of PSI-7976 and PSI-7977, is synthesized and then separated into its diastereoisomers .

Industrial Production Methods: Industrial production of PSI-7976 involves large-scale synthesis and purification processes to ensure high purity and yield. The production process is optimized to meet the stringent requirements for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: PSI-7976 undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1 is a stereospecific reaction . This is followed by nucleophilic attack on the phosphorus, resulting in the elimination of phenol and the production of an alaninyl phosphate metabolite .

Common Reagents and Conditions: Common reagents used in the reactions involving PSI-7976 include human cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 . The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .

Major Products Formed: The major products formed from the reactions involving PSI-7976 include the 5′-monophosphate form PSI-7411, the diphosphate PSI-7410, and the active triphosphate metabolite PSI-7409 .

Applications De Recherche Scientifique

PSI-7976 has significant applications in scientific research, particularly in the field of virology. It is used as an inhibitor of HCV RNA replication in various assays . Its potent anti-HCV activity makes it a valuable tool in the development of antiviral therapies . Additionally, PSI-7976 is used in studies to understand the mechanism of action of nucleotide analogs and their role in inhibiting viral replication .

Mécanisme D'action

PSI-7976 exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized to its active triphosphate form, which serves as a nonobligate chain terminator . This inhibits the replication of HCV RNA, thereby preventing the virus from proliferating . The metabolic pathway involves several steps, including hydrolysis, nucleophilic attack, and phosphorylation .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- PSI-7977 (Sofosbuvir)

- PSI-7851

- PSI-6130

- PSI-6206

Uniqueness: PSI-7976 is unique due to its specific stereochemistry and its role as a diastereoisomer of PSI-7851 . While PSI-7977 (sofosbuvir) is more widely used due to its higher activity, PSI-7976 still plays a crucial role in understanding the structure-activity relationship of nucleotide analogs . The preference of different enzymes for PSI-7976 and PSI-7977 highlights the importance of stereochemistry in drug design and efficacy .

Propriétés

Formule moléculaire |

C22H29FN3O9P |

|---|---|

Poids moléculaire |

529.5 g/mol |

Nom IUPAC |

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |

Clé InChI |

TTZHDVOVKQGIBA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)

![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)

![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)